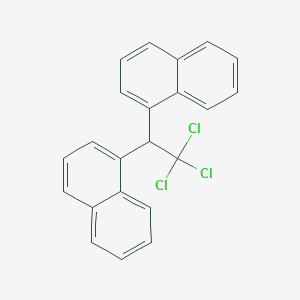
2,2'-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) is a synthetic organic compound characterized by its unique structure, which includes two pyrazolium rings connected by an oxydiethane bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with oxydiethane-2,1-diyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the formation of the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolium rings, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized pyrazolium derivatives.
Reduction: Formation of reduced pyrazolium derivatives.
Substitution: Formation of substituted pyrazolium compounds.
科学研究应用
2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of 2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) involves its interaction with molecular targets such as enzymes or receptors. The pyrazolium rings can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can disrupt cell membranes, leading to cell lysis. The oxydiethane bridge provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity to targets.
相似化合物的比较
Similar Compounds
2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-dimethyl-1H-pyrazol-2-ium): Similar structure but with dimethyl groups instead of trimethyl groups.
2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-tetramethyl-1H-pyrazol-2-ium): Contains tetramethyl groups, leading to different steric and electronic properties.
Uniqueness
2,2’-(oxydiethane-2,1-diyl)bis(1,3,5-trimethyl-1H-pyrazol-2-ium) is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The trimethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
属性
分子式 |
C16H28N4O+2 |
|---|---|
分子量 |
292.42 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-[2-[2-(2,3,5-trimethylpyrazol-2-ium-1-yl)ethoxy]ethyl]pyrazol-1-ium |
InChI |
InChI=1S/C16H28N4O/c1-13-11-15(3)19(17(13)5)7-9-21-10-8-20-16(4)12-14(2)18(20)6/h11-12H,7-10H2,1-6H3/q+2 |
InChI 键 |
AFVJWYIBIYOQEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=[N+](N1CCOCCN2C(=CC(=[N+]2C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



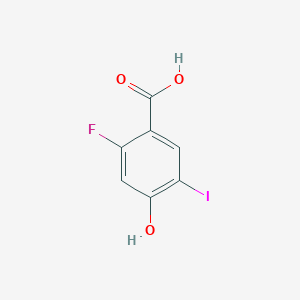
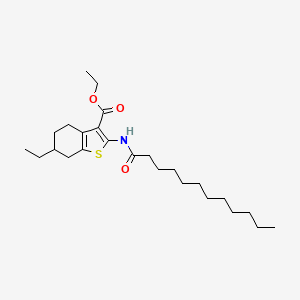
![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)
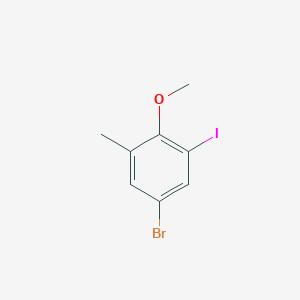
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
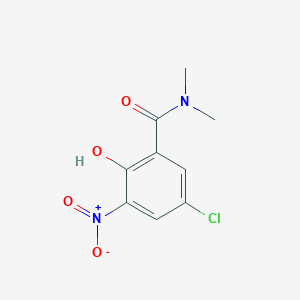
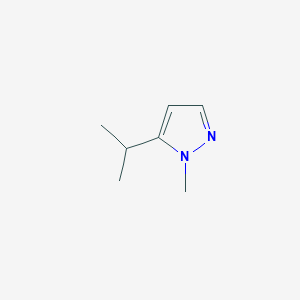
![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
